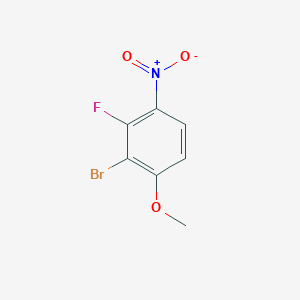

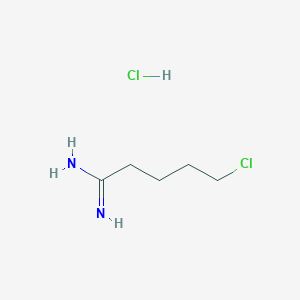

![molecular formula C10H10N2O3 B6353811 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1359656-02-2](/img/structure/B6353811.png)

6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative process . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . A combination of flavin and iodine can catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .Molecular Structure Analysis

The molecular structure of 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester is derived from the imidazopyridine scaffold, which is a fused bicyclic 5–6 heterocycle . The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides has been explored, and several compounds with improved activity against Mtb have been developed .Applications De Recherche Scientifique

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .

Synthesis Methodology

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Antiviral Properties

Imidazo[1,2-a]pyridines have shown promising antiviral properties . This class of compounds has been used in the development of antiviral drugs .

Antiulcer Properties

These compounds have also been used in the development of antiulcer drugs . They have shown promising results in treating ulcers .

Antibacterial Properties

Imidazo[1,2-a]pyridines have shown significant antibacterial properties . They have been used in the development of antibacterial drugs .

Anticancer Properties

These compounds have also shown promising results in the treatment of cancer . They have been used in the development of anticancer drugs .

Antifungal Properties

Imidazo[1,2-a]pyridines have shown significant antifungal properties . They have been used in the development of antifungal drugs .

Cyclin-dependent Kinase (CDK) Inhibitors

This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . They have been used in the development of drugs that inhibit CDK .

Mécanisme D'action

Target of Action

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, also known as imidazo[1,2-a]pyridine-3-carboxylic acid,6-methoxy-,methyl ester, is a compound that has been recognized for its wide range of applications in medicinal chemistry Compounds with the imidazo[1,2-a]pyridine core have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues can interact with their targets and cause changes that result in their anti-tb activity .

Biochemical Pathways

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that they may affect the biochemical pathways related to the survival and replication of tb bacteria .

Result of Action

Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that these compounds may inhibit the growth and replication of tb bacteria, leading to their eventual elimination .

Propriétés

IUPAC Name |

methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAMEKKPYGIVNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN2C(=NC=C2C(=O)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)